4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is notable for its chlorine atom at the 4-position and a trimethylsilylethynyl group at the 5-position. It is widely used in pharmaceutical research due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Introduction of Trimethylsilylethynyl Group: The trimethylsilylethynyl group is introduced via a Sonogashira coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as halogenation and nitration.
Coupling Reactions: The trimethylsilylethynyl group can be involved in coupling reactions, such as Sonogashira and Suzuki couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biological Research: The compound is used in studying cellular pathways and mechanisms due to its ability to interact with specific molecular targets.
Industrial Applications: It is employed in the synthesis of advanced materials, such as organic semiconductors and ligands for catalysis.
Mechanism of Action
The mechanism of action of 4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the trimethylsilylethynyl group but shares the core structure.
5-iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains an iodine atom at the 5-position instead of the trimethylsilylethynyl group.
Uniqueness
4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the trimethylsilylethynyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds .
Properties
IUPAC Name |
2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethynyl-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3Si/c1-16(2,3)5-4-8-6-13-11-9(8)10(12)14-7-15-11/h6-7H,1-3H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEXWAYNAPWKRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CNC2=C1C(=NC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461670 | |
Record name | 4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677299-08-0 | |
Record name | 4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-[2-(trimethylsilyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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